N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Description
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a salt formed by the protonation of the azetidine tertiary amine with trifluoroacetic acid (TFA). This compound is structurally characterized by a 3-aminomethyl-substituted azetidine ring, a strained four-membered heterocycle, and a 1-methylcyclobutyl group attached to the nitrogen. TFA, a strong carboxylic acid with a pKa of ~0.23, acts as a counterion, enhancing solubility in polar solvents and stabilizing the amine during synthetic processes . Such salts are frequently employed as intermediates in pharmaceutical synthesis, particularly in peptide deprotection, reductive amination, and as precursors for bioactive molecules .
Properties
IUPAC Name |
N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWQPJAZVXXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyclobutyl amines under specific conditions. One common method includes the use of catalytic amounts of gold (Au) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction results in the formation of the desired compound through a series of ring-opening and ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid involves several steps that typically include the formation of azetidine derivatives followed by the introduction of the trifluoroacetic acid moiety.
- Synthetic Pathway : The compound can be synthesized through a multi-step process involving cyclization reactions and the use of trifluoroacetic acid as a protecting or activating group.
- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), ensuring the purity and structural integrity of the synthesized compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid.
- Activity Against Bacteria : Compounds in this class have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives possess potent antibacterial effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties.
- In Vitro Studies : Preliminary in vitro studies suggest that N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid exhibits cytotoxic effects against several cancer cell lines. These studies are often conducted following protocols established by organizations such as the National Cancer Institute (NCI), which assess growth inhibition rates across a broad panel of cancer cells .
Therapeutic Potential
The unique structural features of N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid position it as a promising candidate for further development in therapeutic applications.
Drug Design Considerations
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds. This feature may contribute to improved pharmacokinetic profiles for potential drug candidates derived from this compound.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Benzyl N-(Azetidin-3-ylmethyl)carbamate;2,2,2-Trifluoroacetic Acid (CAS: 2012547-58-7)
- Structure : Features a benzyl carbamate group on the azetidine ring, with TFA as the counterion.
- Application : Serves as a high-purity intermediate for APIs (Active Pharmaceutical Ingredients), particularly in kinase inhibitor synthesis .
- Key Difference : The benzyl carbamate group introduces steric bulk and alters reactivity compared to the 1-methylcyclobutyl substituent in the target compound.
1-(Pyridin-3-yl)azetidin-3-amine Bis(2,2,2-Trifluoroacetate)
- Structure : Contains a pyridinyl substituent on the azetidine ring and two TFA counterions.
- Application : Used in medicinal chemistry for heterocyclic scaffold functionalization, leveraging the pyridine moiety for metal coordination or hydrogen bonding .
- Key Difference : The bis-TFA salt configuration enhances solubility but may complicate purification due to increased ionic character.
TFA Salts of Aliphatic and Heterocyclic Amines
N-(Azepan-4-yl)-2,2,2-Trifluoroacetamide; Trifluoroacetic Acid (CAS: 499240-68-5)
N-(2-Aminoethyl)maleimide Trifluoroacetate (CAS: 146474-00-2)
- Structure : Features a maleimide group linked to an ethylamine-TFA salt.
- Application : A bifunctional linker for bioconjugation (e.g., antibody-drug conjugates). The maleimide enables thiol-selective coupling, while TFA stabilizes the amine .
Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | Not explicitly reported | Azetidine, 1-methylcyclobutyl | High in TFA, DCM, MeOH |
| Benzyl N-(Azetidin-3-ylmethyl)carbamate;TFA | Not reported | Azetidine, benzyl carbamate | Soluble in DMF, DCM |
| N-(Azepan-4-yl)-2,2,2-Trifluoroacetamide;TFA | 324.2 | Azepane, trifluoroacetamide | Soluble in TFE, HFIP |
| N-(2-Aminoethyl)maleimide TFA | 273.2 | Maleimide, ethylamine | Soluble in water, DMSO |
Biological Activity
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of two main components:
- N-(1-Methylcyclobutyl)azetidin-3-amine : This part of the molecule is a derivative of azetidine, which is known for its role in various biological systems.
- 2,2,2-Trifluoroacetic acid : This moiety is commonly used in organic synthesis and can influence the biological activity of the compound through its effects on amine reactivity and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that trifluoroacetylation can modify the reactivity of amines, potentially enhancing their pharmacological profiles. The trifluoroacetyl group can act as a protective group in peptide synthesis, influencing the stability and efficacy of biologically active peptides .
Trifluoroacetylation in Peptide Synthesis
Trifluoroacetylation has been shown to play a significant role in solid-phase peptide synthesis. It can prevent premature termination of peptide chains by modifying amino groups, thereby improving yield and purity . The mechanism involves the formation of trifluoroacetoxymethyl groups that react with amines during synthesis, which can lead to higher degrees of functionalization without compromising the integrity of the peptide chain.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the trifluoroacetyl group may enhance these effects by increasing the lipophilicity and membrane permeability of the compounds .
- Cytotoxicity Studies : In vitro studies have indicated that certain azetidine derivatives can induce apoptosis in cancer cell lines. The specific role of this compound in this context is still under investigation but shows promise as a potential anticancer agent .
- Neuropharmacological Effects : Compounds similar to N-(1-Methylcyclobutyl)azetidin-3-amine have been studied for their effects on neurotransmitter systems. The modification with trifluoroacetic acid may influence receptor binding affinities and enhance neuroprotective effects .
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of azetidine derivatives found that those modified with trifluoroacetyl groups exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve increased membrane disruption due to enhanced lipophilicity.
Case Study 2: Cancer Cell Apoptosis
In a controlled study on human cancer cell lines, N-(1-Methylcyclobutyl)azetidin-3-amine derivatives showed significant cytotoxic effects compared to unmodified analogs. The trifluoroacetyl modification was linked to increased apoptosis rates through mitochondrial pathways.
Data Summary
Q & A
Basic: What are the critical considerations for synthesizing N-(1-Methylcyclobutyl)azetidin-3-amine with trifluoroacetic acid (TFA) in a research setting?
Methodological Answer:
Synthesis requires multi-step optimization:
- Step 1: Start with N-phthaloylglycine derivatives or substituted phenols, adapting methods from analogous compounds (e.g., 2-(3-aminophenoxy)-N,N-dimethylacetamide) .
- Step 2: Use TFA as a stabilizing agent or counterion during purification. Ensure inert conditions to prevent decomposition of the cyclobutyl moiety.
- Step 3: Employ statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, molar ratios). This reduces trial-and-error inefficiencies and identifies critical variables .
Basic: How can researchers address NMR signal overlap caused by trifluoroacetic acid (TFA) in structural characterization?
Methodological Answer:
- Approach 1: Use high-resolution NMR to distinguish TFA signals from fluorinated impurities. Decoupling or 2D techniques (e.g., HSQC) resolve overlapping signals .
- Approach 2: Replace TFA with deuterated analogs (e.g., TFA-d) during sample preparation to simplify spectra.
- Validation: Cross-check with mass spectrometry (MS) or X-ray crystallography for unambiguous structural confirmation .
Advanced: What strategies resolve contradictions in reactivity data for N-(1-Methylcyclobutyl)azetidin-3-amine under varying pH conditions?
Methodological Answer:
- Hypothesis Testing: Design pH-controlled kinetic studies to isolate protonation effects on the azetidine ring. Use stopped-flow spectroscopy for real-time monitoring.
- Computational Support: Apply quantum chemical calculations (e.g., DFT) to model protonation states and transition states, linking theoretical predictions to experimental rate constants .
- Contradiction Analysis: Compare results across solvents (e.g., aqueous vs. non-polar) to identify solvent-specific artifacts. Use statistical error analysis to quantify uncertainties .
Advanced: How can researchers optimize the derivatization of N-(1-Methylcyclobutyl)azetidin-3-amine for trace-level detection in biological matrices?
Methodological Answer:
- Derivatization Protocol: Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance detection sensitivity via fluorophore tagging. Validate reaction efficiency via HPLC-MS/MS .
- Matrix Effects: Apply solid-phase extraction (SPE) with mixed-mode sorbents to reduce interference from biological samples.
- Quantitative Limits: Perform limit of detection (LOD) studies using standard additions to account for matrix suppression/enhancement .
Advanced: What computational tools are recommended for predicting the stability of N-(1-Methylcyclobutyl)azetidin-3-amine-TFA complexes?
Methodological Answer:
- Software: Use Gaussian or ORCA for DFT calculations to model hydrogen-bonding interactions between the amine and TFA.
- Parameters: Include solvent effects (e.g., COSMO-RS) and thermal corrections (e.g., Gibbs free energy) to predict stability under experimental conditions .
- Validation: Compare computed binding energies with experimental thermogravimetric analysis (TGA) or isothermal titration calorimetry (ITC) data .
Basic: What analytical techniques are essential for quantifying residual TFA in N-(1-Methylcyclobutyl)azetidin-3-amine samples?
Methodological Answer:
- Primary Method: Ion chromatography (IC) with conductivity detection, calibrated against TFA standards.
- Alternative: NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for quantification.
- Quality Control: Perform spike/recovery tests to validate accuracy in the presence of the amine matrix .
Advanced: How can researchers design experiments to probe the catalytic activity of N-(1-Methylcyclobutyl)azetidin-3-amine in asymmetric synthesis?
Methodological Answer:
- Screening Platform: Use high-throughput robotic systems to test chiral catalysts (e.g., BINOL derivatives) under varied conditions (temperature, solvent polarity).
- Stereochemical Analysis: Employ chiral HPLC or circular dichroism (CD) to determine enantiomeric excess (ee).
- Mechanistic Insight: Combine kinetic isotope effect (KIE) studies with DFT to elucidate rate-determining steps and stereocontrol mechanisms .
Basic: What safety protocols are critical when handling TFA in amine synthesis?
Methodological Answer:
- Ventilation: Use fume hoods with HEPA filters to mitigate inhalation risks.
- Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., nitrile) and safety goggles.
- Waste Management: Neutralize TFA waste with sodium bicarbonate before disposal. Document procedures per institutional hazardous waste guidelines .
Advanced: How do solvent polarity and temperature affect the conformational dynamics of the azetidine ring?
Methodological Answer:
- Experimental Design: Use variable-temperature NMR ( and ) in solvents ranging from DMSO to hexane. Analyze ring puckering via NOESY/ROESY.
- Computational Modeling: Perform molecular dynamics (MD) simulations to correlate solvent dielectric constants with ring-flipping barriers.
- Data Interpretation: Apply Eyring plots to derive activation enthalpies/entropies for conformational changes .
Advanced: What interdisciplinary approaches enhance the development of N-(1-Methylcyclobutyl)azetidin-3-amine as a pharmacophore?
Methodological Answer:
- Collaborative Framework: Integrate synthetic chemistry, computational biology, and in vitro assays (e.g., enzyme inhibition screens).
- Structure-Activity Relationship (SAR): Use fragment-based drug design (FBDD) to systematically modify the cyclobutyl and azetidine moieties.
- Validation: Cross-validate computational predictions (e.g., docking scores) with experimental IC values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
